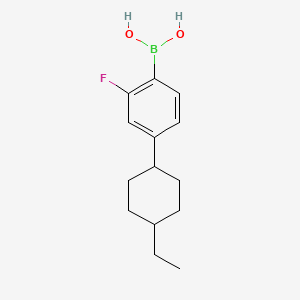![molecular formula C14H15NOS B3197798 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol CAS No. 100710-54-1](/img/structure/B3197798.png)
2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol
Overview
Description
“2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol” is a chemical compound with the CAS Number: 100710-54-1 . It has a molecular weight of 245.35 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is 2-[(2-aminophenyl)sulfanyl]-1-phenylethanol . The InChI code is 1S/C14H15NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,16H,10,15H2 .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis of Other Compounds
This compound can be used as a precursor in the synthesis of other complex compounds. For example, it has been used in the synthesis of "2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate" .
Spectroscopic and Computational Analysis
The compound has been used in spectroscopic and computational analysis studies. These studies help in understanding the properties of the compound, including its stability, reactivity, and potential applications .
Quantum Chemical Computations
The compound has been used in quantum chemical computations. These computations help in predicting the behavior of the compound in various conditions, which can be useful in designing new compounds and reactions .
Non-Linear Optical (NLO) Analysis
The compound has been used in non-linear optical (NLO) analysis. This analysis helps in understanding the optical properties of the compound, which can be useful in applications like optical communication and laser technology .
Thione-Thiol Tautomerism Studies
The compound has been used in studies of thione-thiol tautomerism. Understanding this tautomerism can be important in predicting the behavior of the compound in biological systems .
Biological Activity Studies
While specific studies on the biological activity of this compound are not mentioned in the available resources, compounds with similar structures have shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antidiabetic, antimicrobial, antitumor, antihistamines, antihypertensive, antiviral, and antifungal activities . Therefore, it’s possible that this compound could also have potential applications in these areas.
Mechanism of Action
Pharmacokinetics
Given its chemical structure, it is likely soluble in organic solvents such as ethanol and dimethyl sulfoxide , which may influence its absorption and distribution in the body.
Result of Action
It is speculated that the compound may have antimicrobial, antiviral, or anticancer activity , but these potential effects need to be confirmed through rigorous scientific research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol . Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with biological targets.
properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,16H,10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIUIBQGVLWRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=CC=C2N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Aminophenyl)sulfanyl]-1-phenylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



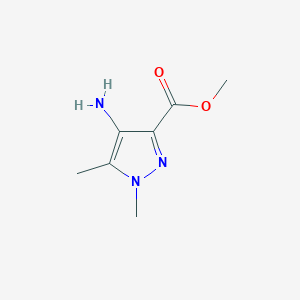
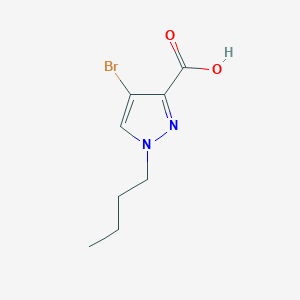
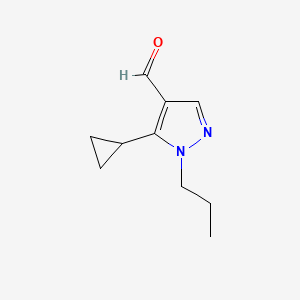
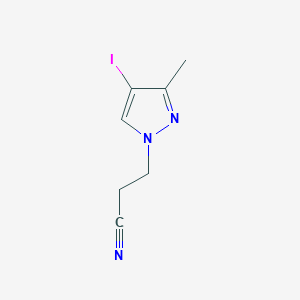
![4-[2-(3-Nitro-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B3197749.png)
![(E)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B3197756.png)

![{4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}methanamine](/img/structure/B3197774.png)

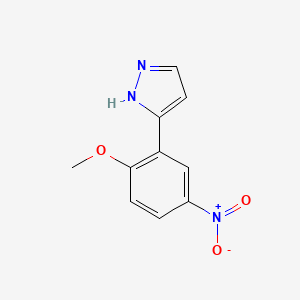
![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one hydrochloride](/img/structure/B3197793.png)
![4-[(E)-2-(4-chlorophenyl)diazenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol](/img/structure/B3197796.png)
![5,8-Dibromopyrido[3,4-b]pyrazine](/img/structure/B3197802.png)
